molecular formula C23H35N3O5 B13799896 N-Formyl-Nle-Leu-Phe methyl ester

N-Formyl-Nle-Leu-Phe methyl ester

Cat. No.: B13799896
M. Wt: 433.5 g/mol
InChI Key: CMDJMPUKVKXWBI-UFYCRDLUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of N-Formyl-Nle-Leu-Phe methyl ester typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using activating agents such as carbodiimides. After the assembly of the peptide chain, the formyl group is introduced at the N-terminus, and the methyl ester is formed at the C-terminus. The final product is then cleaved from the resin and purified .

Chemical Reactions Analysis

N-Formyl-Nle-Leu-Phe methyl ester can undergo various chemical reactions, including:

Scientific Research Applications

N-Formyl-Nle-Leu-Phe methyl ester has a wide range of applications in scientific research, including:

Mechanism of Action

N-Formyl-Nle-Leu-Phe methyl ester exerts its effects by binding to specific receptors on the surface of target cells. The primary molecular targets are formyl peptide receptors (FPRs), which are G protein-coupled receptors involved in mediating chemotactic responses. Upon binding to FPRs, the compound activates intracellular signaling pathways, leading to cellular responses such as chemotaxis, polarization, and the release of proteolytic enzymes .

Comparison with Similar Compounds

N-Formyl-Nle-Leu-Phe methyl ester is similar to other formylated peptides such as N-Formyl-Met-Leu-Phe (fMLF) and N-Formyl-Met-Leu-Phe benzyl ester. These compounds share the ability to bind to formyl peptide receptors and induce chemotactic responses. this compound is unique due to its specific amino acid sequence and the presence of a methyl ester group at the C-terminus, which may influence its binding affinity and biological activity .

Similar Compounds

Properties

Molecular Formula

C23H35N3O5

Molecular Weight

433.5 g/mol

IUPAC Name

methyl (2S)-2-[[(2S)-2-[[(2S)-2-formamidohexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C23H35N3O5/c1-5-6-12-18(24-15-27)21(28)25-19(13-16(2)3)22(29)26-20(23(30)31-4)14-17-10-8-7-9-11-17/h7-11,15-16,18-20H,5-6,12-14H2,1-4H3,(H,24,27)(H,25,28)(H,26,29)/t18-,19-,20-/m0/s1

InChI Key

CMDJMPUKVKXWBI-UFYCRDLUSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC=O

Canonical SMILES

CCCCC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC=O

Origin of Product

United States

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